1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 2034616-27-6
Cat. No.: VC4934710
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034616-27-6 |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 338.43 |
| IUPAC Name | 1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C19H18N2O2S/c22-19(12-16-5-3-11-24-16)21-10-9-15(13-21)23-18-8-7-14-4-1-2-6-17(14)20-18/h1-8,11,15H,9-10,12-13H2 |
| Standard InChI Key | OBEFLHGHUZQHQF-UHFFFAOYSA-N |
| SMILES | C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=CS4 |
Introduction
Structural Features and Physicochemical Properties
The compound’s structure integrates three key moieties:
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Quinoline: A bicyclic aromatic system with a nitrogen atom at position 1.
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Pyrrolidine: A five-membered saturated amine ring.
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Thiophene: A sulfur-containing heterocycle.
The SMILES notation highlights the ethanone backbone linking the thiophen-2-yl and pyrrolidin-1-yl groups, with the quinolin-2-yloxy substituent at the pyrrolidine’s 3-position . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.4 g/mol |
| Density | Not reported |
| Boiling/Melting Points | Not reported |
The absence of reported density and thermal stability data underscores the need for further experimental characterization .
Synthesis and Characterization
Synthetic Routes
The compound’s synthesis likely involves multi-step strategies common to quinoline derivatives:
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Quinoline Core Formation: Pfitzinger reaction using isatin derivatives and ketones under basic conditions .
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Pyrrolidine Functionalization: Nucleophilic substitution or coupling reactions to introduce the pyrrolidine-oxy group .
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Thiophene-Ethanone Integration: Friedel-Crafts acylation or Mannich reactions to attach the thiophen-2-yl-ethanone moiety .
A representative pathway could involve:
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Cyclization of 5-substituted isatin with acetophenone to form quinoline-4-carboxylic acid.
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Amide coupling with pyrrolidine derivatives.
Analytical Characterization
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Spectroscopy: NMR would reveal pyrrolidine protons (δ 3.0–3.5 ppm), quinoline aromatic signals (δ 7.5–8.5 ppm), and thiophene resonances (δ 6.5–7.2 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 338.4 confirms the molecular weight .
Biological Activities and Applications
Antimicrobial and Anticancer Prospects
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Antimicrobial: Thiophene-containing compounds show activity against S. aureus and E. coli . The ethanone-thiophene moiety may disrupt bacterial membrane integrity .
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Anticancer: Quinoline derivatives interfere with DNA replication and kinase signaling . Hybrids like 2-quinolinone-cinnamic acid conjugates exhibit IC values <10 μM in breast cancer models .
Structure-Activity Relationships (SAR)
Key SAR insights from analogs include:
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